molecular formula C3H6N4 B1601179 5-Amino-1-methyl-1,2,3-triazole CAS No. 24660-67-1

5-Amino-1-methyl-1,2,3-triazole

Cat. No.: B1601179
CAS No.: 24660-67-1
M. Wt: 98.11 g/mol
InChI Key: LUMJHBSNEYGPRV-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1,2,3-triazole is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,2,3-triazoles, which are known for their high chemical stability, aromatic character, and hydrogen bonding ability. These properties make 1,2,3-triazoles valuable in various fields, including pharmaceuticals, organic synthesis, and materials science .

Mechanism of Action

Target of Action

5-Amino-1-methyl-1,2,3-triazole is a heterocyclic compound that has been shown to interact with various enzymes and receptors in biological systems . The 1,2,3-triazole ring is known to produce anti-ChE activity by inhibiting both AChE and BuChE activities . It also interacts with the amino acids present in the active site of EGFR receptors .

Mode of Action

The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . These interactions allow the compound to bind to its targets and induce changes in their function.

Biochemical Pathways

It is known that the compound can affect a variety of enzymes and receptors, potentially influencing multiple biochemical pathways .

Pharmacokinetics

The 1,2,3-triazole ring is known to possess low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions , suggesting that the compound may have favorable ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets and the biochemical pathways it affects. Given its interactions with various enzymes and receptors, the compound could potentially have a wide range of effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy could be affected by pH, temperature, and the presence of other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-1-methyl-1,2,3-triazole can be synthesized through several methods. One common approach involves the reaction of carbodiimides with diazo compounds. This method is transition-metal-free and involves a cascade nucleophilic addition/cyclization process under mild conditions . Another method includes the intramolecular cyclocondensation of amidoguanidines or the thermal condensation of N-cyanoimidates with hydrazine .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often employs the Huisgen 1,3-dipolar cycloaddition reaction, which can be catalyzed by metals or proceed under strain-promoted conditions. This method is favored for its high regioselectivity and compatibility with various functional groups .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions .

Major Products

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazoles and 1,2,4-triazoles. Examples are:

Uniqueness

5-Amino-1-methyl-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups enhance its reactivity and potential for further functionalization .

Properties

IUPAC Name

3-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-3(4)2-5-6-7/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMJHBSNEYGPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509213
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24660-67-1
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24660-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-1,2,3-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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